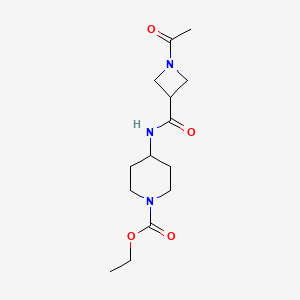![molecular formula C18H17ClFNO6 B2439369 [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-42-6](/img/structure/B2439369.png)
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE: is a complex organic compound that features both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then esterified with [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the presence of the chloro and fluoro groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Iodobenzoic acid: Similar in having an aromatic ring with a halogen substituent.
2-Fluorodeschloroketamine: Shares the presence of a fluorine atom and a complex aromatic structure.
Uniqueness: The uniqueness of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE lies in its combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This dual substitution pattern is less common and can lead to enhanced reactivity and specificity in various applications.
Propriétés
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-5-4-11(20)8-12(13)19/h4-8H,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKZUOHWDONCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)
![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)
![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)

![2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2439300.png)
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)


![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)
![2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2439309.png)
